

Application Notes and Protocols for Cadherin-11 Immunohistochemistry in Paraffin-Embedded Tissues

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadherin-11 (CDH11), also known as OB-cadherin, is a type II classical cadherin that plays a crucial role in cell-cell adhesion.[1][2] Its expression is particularly noted in mesenchymal cells and is integral to processes such as bone development and maintenance.[2] Emerging research has highlighted **Cadherin-11**'s involvement in various pathological conditions, including cancer progression, where it is associated with increased invasiveness and metastatic potential, and in fibrotic diseases.[2][3][4] Specifically, **Cadherin-11** has been shown to influence tumor cell proliferation and metastasis through the activation of the Wnt signaling pathway.[3] Furthermore, it is implicated in regulating cell proliferation via the PDGFRβ-ERK1/2 signaling pathway in human mesenchymal stem cells.[4][5] Given its role in disease, the accurate detection and localization of **Cadherin-11** in tissue samples are critical for both basic research and the development of novel therapeutics.

This document provides a detailed protocol for the immunohistochemical (IHC) staining of **Cadherin-11** in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Experimental Protocols



This protocol is a comprehensive guide for the chromogenic detection of **Cadherin-11** in FFPE tissue sections.

Materials and Reagents

A detailed list of necessary materials and reagents is provided in the table below.



Reagent/Material	Supplier & Catalog No. (Example)
Primary Antibody	Rabbit Polyclonal to Cadherin-11 (e.g., Invitrogen, Cat# 71-7600)[6]
Biotinylated Secondary Antibody	Goat anti-Rabbit IgG (e.g., Vector Laboratories, BA-1000)[6]
Antigen Retrieval Solution	Dako Antigen Retrieval Solution (e.g., Dako, S1699)[6]
Blocking Serum	Normal Goat Serum (e.g., Vector Laboratories, S-1000)[6]
Endogenous Enzyme Block	DAKO Dual Endogenous Enzyme Blocking Reagent (e.g., Dako, S2003)[6]
Avidin/Biotin Blocking Kit	(e.g., Invitrogen, Cat# 50-300)[6]
Detection Reagent	Streptavidin-HRP (e.g., Thermo Scientific, Cat# 21130)[6]
Chromogen	Vector ImmPACT DAB (e.g., Vector Laboratories, SK-4105)[6]
Counterstain	Hematoxylin (e.g., Zymed, Cat# 93-3943)[6]
Mounting Medium	Cytoseal (e.g., Thermo Scientific)[6]
Xylene	Histological Grade
Ethanol (100%, 95%, 70%)	Histological Grade
Deionized Water	
Phosphate Buffered Saline with Tween 20 (PBST)	
PAP Pen	
Humidified Chamber	
Microscope Slides	Charged/Coated
Coverslips	



Tissue Preparation

- Sectioning: Cut formalin-fixed, paraffin-embedded tissue blocks into 3 μm thick sections using a microtome.[6]
- Mounting: Float the sections in a warm water bath and mount them onto charged microscope slides.
- Baking: Bake the slides overnight at 60°C to ensure tissue adherence.[6]

Staining Procedure

Day 1: Deparaffinization, Rehydration, and Antigen Retrieval

- · Deparaffinization:
 - Immerse slides in three changes of xylene for 5 minutes each.
- Rehydration:
 - Immerse slides in two changes of 100% ethanol for 5 minutes each.
 - Immerse slides in two changes of 95% ethanol for 5 minutes each.[6]
 - Immerse slides in one change of 70% ethanol for 5 minutes.[6]
 - Rinse slides in two changes of deionized water for 5 minutes each.[6]
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval (HIER) by incubating slides in 1X Dako Antigen
 Retrieval Solution in a water bath at 70°C for 1 hour.[6]
 - Allow slides to cool to room temperature for approximately 20 minutes.[6]



- Blocking and Antibody Incubation:
 - Outline the tissue sections with a PAP pen.[6]
 - Endogenous Peroxidase Block: Incubate sections with DAKO Dual Endogenous Enzyme Blocking Reagent for 30 minutes.[6]
 - Rinse slides in three changes of deionized water and once in 1X PBST.[6]
 - Non-specific Binding Block: Block with 1:20 Normal Goat Serum for 30 minutes. Do not rinse.[6]
 - Endogenous Biotin Block:
 - Add 2 drops of blocking solution 1A and incubate for 30 minutes.
 - Rinse with deionized water, followed by two rinses in 1X PBST for 3 minutes each.[6]
 - Add 2 drops of blocking solution 1B and incubate for 10 minutes.[6]
 - Rinse twice in 1X PBST for 3 minutes each.[6]
 - Primary Antibody Incubation:
 - Prepare the primary **Cadherin-11** antibody at a 1:200 dilution in 1:50 Normal Goat Serum.[6]
 - Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.[6] For negative controls, incubate with only the 1:50 normal goat serum solution.[6]

Day 2: Detection, Counterstaining, and Mounting

- Washing:
 - Wash slides three times with 1X PBST for 5 minutes each.
- Secondary Antibody Incubation:



- Incubate with a 1:200 dilution of Biotinylated Goat anti-Rabbit secondary antibody for 30 minutes at room temperature.
- Wash slides five times with 1X PBST for 5 minutes each.[6]
- Detection:
 - Incubate with a 1:250 dilution of Streptavidin-HRP reagent for 30 minutes.
 - Wash slides four times with 1X PBST, then twice in deionized water for 5 minutes each.
- Chromogenic Development:
 - Apply Vector ImmPACT DAB and monitor the color reaction under a microscope.
 - Stop the reaction by immersing the slides in deionized water.
- Counterstaining:
 - Counterstain the sections with Hematoxylin for 5 minutes.
 - Rinse in tap water.[6]
- Dehydration and Mounting:
 - Place slides in 1X PBS for 1-3 minutes.[6]
 - Rinse with deionized water.[6]
 - Dehydrate the sections through graded ethanols (95% and 100%).
 - Clear in three changes of xylene and mount with a permanent mounting medium.[6]

Data Presentation

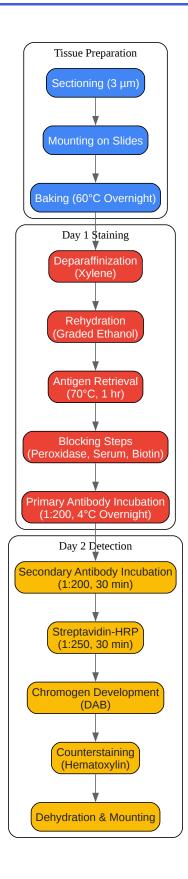
The following table summarizes the key quantitative parameters of the IHC protocol.



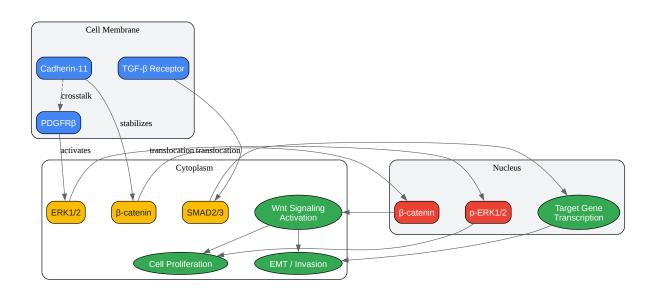
Parameter	Value/Description
Tissue Section Thickness	3 μm[6]
Antigen Retrieval Temperature	70°C[6]
Antigen Retrieval Time	1 hour[6]
Primary Antibody Dilution	1:200[6]
Primary Antibody Incubation	Overnight at 4°C[6]
Secondary Antibody Dilution	1:200[6]
Secondary Antibody Incubation	30 minutes at Room Temperature[6]
Streptavidin-HRP Dilution	1:250[6]
Streptavidin-HRP Incubation	30 minutes[6]
Counterstain Incubation	5 minutes[6]

Visualizations Experimental Workflow









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